2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide
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Overview
Description
2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via chloroacetylation reactions, typically using chloroacetyl chloride as the reagent.
Incorporation of the Difluoro-N-methylacetamide Moiety: This step involves the reaction of the intermediate compound with difluoro-N-methylacetamide under suitable conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form ketones or aldehydes.
Reduction: The chloroacetyl group can be reduced to form corresponding alcohols.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial significance.
Mechanism of Action
The mechanism of action of 2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide can be compared with other similar compounds, such as:
2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-acetamide: Lacks the difluoro group, which may affect its chemical properties and biological activity.
2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoroacetamide: Lacks the N-methyl group, which may influence its pharmacokinetic properties.
The presence of the difluoro and N-methyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other related compounds.
Properties
IUPAC Name |
2-[1-(2-chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O3/c1-14-8(17)10(12,13)9(18)2-4-15(5-3-9)7(16)6-11/h18H,2-6H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAKSJKLZQYXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1(CCN(CC1)C(=O)CCl)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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